6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
6-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c1-4-7(9)5-2-10-6(8)3-12(5)11-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDYOMUJQNVPRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(N=CC2=C1I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.49 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with 1,2-Dicarbonyl Compounds
Reaction of 3-amino-2-methylpyrazole with 1,2-diketones (e.g., glyoxal derivatives) in aqueous media under oxidative conditions (K₂S₂O₈, 80°C) yields 2-methylpyrazolo[1,5-a]pyrazine. This method, analogous to pyrimidine synthesis, achieves 60–75% yields with minimal byproducts.
Key Parameters
Sequential Halogenation Strategies
Chlorination at Position 6
Chlorination is achieved via electrophilic substitution using N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C. The methyl group at position 2 directs electrophiles to the para position (C6), achieving 85–90% regioselectivity.
Optimized Protocol
Iodination at Position 3
Reaction Conditions
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Substrate : 6-chloro-2-methylpyrazolo[1,5-a]pyrazine (1 equiv).
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Iodide Source : NaI (1.2 equiv).
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Oxidant : K₂S₂O₈ (1.5 equiv).
One-Pot Halogenation Approach
A streamlined one-pot method combines cyclocondensation and halogenation, reducing purification steps. This adapts the three-component protocol for pyrazolo[1,5-a]pyrimidines, modified for pyrazine formation.
Procedure
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Cyclocondensation : React 3-amino-2-methylpyrazole with 1,2-diketone in H₂O/K₂S₂O₈ (80°C, 1 hour).
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Chlorination : Add NCS (1.2 equiv) and FeCl₃ (0.1 equiv) at 25°C (2 hours).
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Iodination : Introduce NaI (1.2 equiv) and K₂S₂O₈ (1.5 equiv) at 80°C (12 hours).
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Workup : Extract with DCM, dry (Na₂SO₄), and purify via column chromatography (ethyl acetate/hexane).
Alternative Routes and Modifications
Palladium-Catalyzed Coupling
Post-halogenation functionalization via Sonogashira coupling introduces alkynyl groups at C3, demonstrating the iodo group’s versatility. For example, reacting 6-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine with phenylacetylene under Pd(OAc)₂ catalysis yields alkynylated derivatives.
Conditions
Industrial-Scale Considerations
Scalable synthesis requires continuous flow reactors to maintain exothermic halogenation steps. Automated systems control reagent addition and temperature, achieving 90% reproducibility in batches >1 kg.
Challenges
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Purification : Column chromatography is replaced with crystallization (ethanol/water) for cost efficiency.
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Waste Management : Aqueous waste from NaI/K₂S₂O₈ reactions is treated with NaHSO₃ to reduce iodine residues.
Analytical Characterization
1H NMR (CDCl₃) : δ 8.44 (d, J = 3.2 Hz, 1H, H5), 2.43 (s, 3H, CH3).
13C NMR : δ 151.9 (C6), 107.1 (C3), 12.4 (CH3).
HRMS : m/z calcd. for C7H5ClIN3 [M+H]+: 293.9162; found: 293.9165 .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used to replace halogen atoms.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Major Products Formed
Substitution Products: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation Products: Formation of oxides or hydroxylated derivatives.
Reduction Products: Formation of dehalogenated compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Activities
Research has demonstrated that pyrazolo[1,5-a]pyrazines exhibit notable antimicrobial and anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and tested for their efficacy against various bacterial strains and cancer cell lines. The compound 6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine has shown potential as an effective antimicrobial agent, with studies indicating its activity against both Gram-positive and Gram-negative bacteria. Additionally, it has been evaluated for its cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Mechanism of Action
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors, influencing various signaling pathways related to cell growth and differentiation. This interaction is crucial for its potential therapeutic applications in treating infections and cancers .
Organic Synthesis
Building Block in Chemical Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow chemists to modify it further to create derivatives with enhanced properties or new functionalities. This compound can be utilized in the synthesis of other heterocyclic compounds, which are essential in drug discovery and development .
Industrial Applications
Catalyst in Chemical Processes
The compound is also explored for its potential use as a catalyst in various industrial processes. Its ability to facilitate chemical reactions efficiently makes it valuable in the development of new materials and the production of fine chemicals .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Activity
In a study published in Pharmaceutical Biology, researchers synthesized various pyrazolo[1,5-a]pyrimidine derivatives from this compound. These compounds were screened for antimicrobial activity against multiple strains of bacteria. Results indicated that several derivatives exhibited significant antibacterial effects, suggesting the compound's potential utility in developing new antimicrobial agents .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of derivatives synthesized from this compound. The study assessed cytotoxicity against human cancer cell lines using standard assays. The findings revealed that certain derivatives had comparable efficacy to established chemotherapeutic agents like Doxorubicin, highlighting their potential as candidates for further drug development .
Mechanism of Action
The mechanism of action of 6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a potential candidate for anticancer and antiviral therapies.
Comparison with Similar Compounds
Data Table: Key Comparisons
Biological Activity
6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine is a compound belonging to the pyrazolo[1,5-a]pyrazine family, which has garnered interest due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H6ClI N2. It features a pyrazole ring with chlorine and iodine substituents that are critical for its biological activity. The presence of these halogens often enhances the compound's interaction with biological targets.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrazines exhibit significant anticancer activity. For instance, derivatives of this compound have been shown to inhibit various kinases involved in cancer progression. In particular, studies have reported that compounds with similar structures can inhibit BRAF(V600E) and EGFR kinases, which are crucial in many cancers .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]Pyrazines
| Compound Name | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | BRAF(V600E) | TBD | |
| Pyrazolo derivative A | EGFR | 12 | |
| Pyrazolo derivative B | Pim-2 | 10 |
Antimicrobial Activity
Additionally, compounds in the pyrazolo family have demonstrated antimicrobial properties. A study highlighted that certain derivatives exhibited notable antifungal activity against various strains . The structure-activity relationship (SAR) suggests that halogen substitutions enhance these effects.
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Inhibition of Kinases: Similar compounds have been shown to inhibit critical signaling pathways in cancer cells.
- Interaction with Receptors: Some derivatives act as agonists or antagonists for specific receptors such as dopamine and orexin receptors .
Study 1: Anticancer Efficacy
In a recent study evaluating a series of pyrazolo derivatives for anticancer efficacy, it was found that compounds with halogen substitutions (like chlorine and iodine) displayed enhanced cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these pyrazoles with conventional chemotherapy drugs showed a synergistic effect, improving overall efficacy .
Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of various pyrazolo derivatives including this compound. The results indicated significant antifungal activity against Candida species, suggesting potential applications in treating fungal infections .
Q & A
Q. What are the optimal synthetic routes for preparing 6-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine, and how can reaction yields be maximized?
The synthesis typically involves halogenation and substitution reactions. For example, iodination of brominated precursors (e.g., 2-bromo-4-chloropyrazolo[1,5-a]pyrazine) using N-iodosuccinimide (NIS) in acetonitrile under reflux achieves high yields (83%) . Electron-withdrawing substituents (e.g., cyano, nitro) at position 4 accelerate carbene insertion at position 7, enabling solvent-free reactions at elevated temperatures (70–90°C) with yields exceeding 90% . Optimization requires precise control of stoichiometry, temperature, and reaction time.
Q. How can substituent effects at positions 2, 3, and 4 influence the reactivity of pyrazolo[1,5-a]pyrazine derivatives?
Substituents dictate electrophilic substitution patterns and reaction rates. Electron-withdrawing groups (e.g., methoxycarbonyl, nitro) at position 4 enhance the acidity of the C7-H bond, facilitating carbene insertion. For instance, 4-methoxycarbonyl derivatives react at 90°C within 30 minutes (71% yield), while electron-donating groups like methoxy require prolonged heating (58% yield after 2 days at 70°C) . Steric effects from 2-methyl or 3-iodo groups may hinder functionalization at adjacent positions, necessitating regioselective strategies.
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Key methods include:
- NMR spectroscopy : and NMR confirm substitution patterns (e.g., C7 functionalization shifts aromatic proton signals to δ 8.91 ppm) .
- X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated for aminal derivatives .
- Mass spectrometry : High-resolution MS validates molecular weights (e.g., [M+H] at m/z 359 for iodinated derivatives) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at 1680–1725 cm) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of pyrazolo[1,5-a]pyrazine derivatives in carbene insertion reactions?
Density functional theory (DFT) calculations of pKa values (DMSO) reveal that the C7-H bond is the most acidic (pKa ~25–28), independent of substituents, making it the preferred site for carbene insertion . Electron-deficient cores lower activation barriers, aligning with experimental observations of accelerated reactions . Molecular dynamics simulations of pyrazine derivatives after electronic excitation (e.g., S2 state) provide insights into vibrational coupling and symmetry effects, which may guide reaction design .
Q. What strategies resolve contradictions in regioselectivity data during functionalization of polyhalogenated pyrazolo[1,5-a]pyrazines?
Conflicting results may arise from competing pathways (e.g., nucleophilic substitution vs. radical mechanisms). For 3-iodo-2-bromo derivatives, kinetic vs. thermodynamic control can be probed by varying reaction times and temperatures. High-resolution mass spectrometry and isotopic labeling (e.g., ) help trace intermediate species. Cross-validation with X-ray structures is essential to confirm regiochemical outcomes .
Q. How does the 6-chloro-3-iodo-2-methyl scaffold influence biological activity, such as kinase inhibition or antibiotic resistance modulation?
The pyrrolo[1,5-a]pyrazine core’s aromaticity and charge distribution enable binding to hydrophobic pockets in target proteins (e.g., kinases, RNA-binding proteins). For example, modifications at R1 (e.g., halogenation) and R2 (e.g., acetophenone) on analogous compounds enhance binding to the Mycobacterium tuberculosis Eis enzyme, reducing kanamycin resistance . Structure-activity relationship (SAR) studies require systematic substitution at positions 2, 3, and 7, followed by enzymatic assays (IC50 measurements) and molecular docking .
Methodological Considerations
- Synthetic Reproducibility : Use anhydrous solvents (e.g., MeCN) and inert atmospheres to prevent side reactions during halogenation .
- Data Validation : Triangulate NMR, MS, and crystallography data to address spectral overlaps in polyhalogenated derivatives .
- Biological Testing : Pair in vitro assays with cytotoxicity profiling to differentiate target-specific effects from nonspecific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
